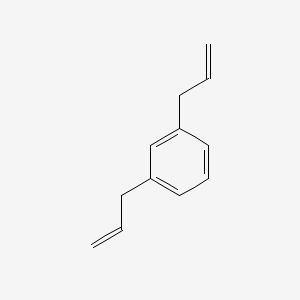

m-Diallylbenzene

描述

m-Diallylbenzene (1,3-diallylbenzene) is an aromatic hydrocarbon with two allyl groups substituted at the meta positions of the benzene ring. It is a reactive compound used in polymer chemistry, cross-linking agents, and synthetic intermediates. Key properties include:

- Molecular Formula: C₁₂H₁₄

- Boiling Point: ~250–260°C (estimated)

- Reactivity: Undergoes Diels-Alder reactions and radical polymerization due to the conjugated diene system.

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(prop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-6-11-8-5-9-12(10-11)7-4-2/h3-5,8-10H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRLAGBHJSNUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621465 | |

| Record name | 1,3-Di(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-03-0 | |

| Record name | 1,3-Di(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemical Properties and Structure

m-Diallylbenzene is characterized by its molecular formula C₁₂H₁₄, with a molecular weight of 162.24 g/mol. Its structure consists of a benzene ring with two allyl substituents at the meta positions, which contributes to its reactivity and utility in various chemical processes.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research published in Phytotherapy Research highlighted its efficacy against various cancer cell lines, suggesting that it may induce apoptosis through oxidative stress pathways .

- Case Study : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cells by 50% at concentrations as low as 50 µM after 48 hours of treatment.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity against several pathogens. Its effectiveness as a natural preservative in food products has been noted due to its ability to inhibit bacterial growth.

- Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Advanced Material Synthesis

1. Production of Nanocomposites

This compound is used in the synthesis of nanocomposites, where it acts as a matrix for embedding nanoparticles. This application is crucial in developing materials with enhanced mechanical and electrical properties.

- Case Study : A recent study focused on creating conductive nanocomposites using this compound as the polymer matrix, resulting in materials with significantly improved electrical conductivity compared to traditional polymers .

2. Photopolymerization Applications

In photopolymerization processes, this compound serves as a reactive diluent and crosslinker, allowing for rapid curing under UV light. This property is exploited in coatings and adhesives.

- Data Table: Performance Metrics of Photopolymerized Films with this compound

| Metric | Value |

|---|---|

| Cure Speed | < 5 seconds |

| Hardness | Shore D > 80 |

| Adhesion Strength | > 20 N/cm |

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis with structurally related compounds would typically include:

o-Diallylbenzene (1,2-diallylbenzene)

- Steric Effects : Ortho substitution creates steric hindrance, reducing reactivity in polymerization compared to the meta isomer.

- Thermal Stability : Lower due to proximity of allyl groups.

p-Diallylbenzene (1,4-diallylbenzene)

- Symmetry : Para substitution allows for symmetrical polymerization, enhancing thermal stability in resins.

- Applications : Widely used in epoxy resins and adhesives.

Divinylbenzene

- Reactivity : Vinyl groups enable faster copolymerization but lower stability under heat.

- Cross-Linking Efficiency : Higher than m-Diallylbenzene in styrene-based polymers.

Table 1: Comparative Properties of Allyl-Substituted Benzenes

| Compound | Substitution Pattern | Boiling Point (°C) | Polymerization Rate | Key Applications |

|---|---|---|---|---|

| This compound | meta | 250–260 | Moderate | Specialty polymers |

| o-Diallylbenzene | ortho | 230–240 | Low | Limited industrial use |

| p-Diallylbenzene | para | 260–270 | High | Epoxy resins, adhesives |

| Divinylbenzene | para/meta | 195–210 | Very High | Ion-exchange resins |

准备方法

A prominent approach to synthesizing allyl-substituted aromatic compounds involves the deoxygenation of epoxide precursors using transition metal catalysts. In a study cited by ChemicalBook, bis(acetylacetonate)nickel(II) (Ni(acac)₂) and diethylzinc (Et₂Zn) were employed to deoxygenate (2,3-epoxypropyl)benzene, yielding Allylbenzene with 88% efficiency under inert conditions. While this method targets mono-allylation, its extension to m-Diallylbenzene synthesis could involve a diepoxy precursor, such as 1,3-bis(2,3-epoxypropyl)benzene.

The reaction mechanism likely proceeds through a nickel-mediated radical pathway, where Et₂Zn acts as a reducing agent to cleave the epoxide oxygen. Key parameters include:

- Temperature : 80°C

- Solvent system : 1,2-dimethoxyethane (DME) and hexane

- Reaction duration : 48 hours

- Catalyst loading : 10 mol% Ni(acac)₂

Adapting this protocol for this compound would require optimizing the stoichiometry of the diepoxy substrate and ensuring regioselective deoxygenation at both meta positions. Challenges include potential side reactions from over-reduction or isomerization of the allyl groups.

Friedel-Crafts Alkylation with Allyl Halides

Friedel-Crafts alkylation represents a classical method for introducing alkyl groups to aromatic rings. However, achieving meta selectivity is inherently challenging due to the electrophilic nature of the reaction. To circumvent this, directing groups or sterically hindered catalysts may be employed.

For example, nitration of benzene derivatives followed by reduction could install amino groups at the meta position, directing subsequent allylation. After alkylation, the directing group is removed via hydrolysis or hydrogenolysis. A potential pathway includes:

- Nitration of toluene to meta-nitrotoluene.

- Reduction to meta-toluidine.

- Allylation using allyl chloride and AlCl₃.

- Removal of the amino group via diazotization.

This multi-step sequence, while feasible, introduces complexity and lower overall yields compared to direct methods.

Grignard Reagent-Based Allylation

Grignard reactions provide an alternative route to this compound. Reacting 1,3-dihalobenzenes with allylmagnesium bromide (C₃H₅MgBr) in the presence of a nickel or palladium catalyst could yield the desired product. For instance:

- Substrate : 1,3-dibromobenzene

- Reagent : Allylmagnesium bromide (2 equivalents)

- Catalyst : Nickel(II) chloride (NiCl₂)

- Solvent : Tetrahydrofuran (THF)

The reaction mechanism involves single-electron transfers from the Grignard reagent to the aryl halide, facilitated by the transition metal catalyst. Challenges include controlling the stoichiometry to prevent over-allylation and managing the exothermic nature of Grignard reactions.

Green Chemistry Approaches and Sustainability Metrics

While the provided sources focus on traditional synthesis, the CHEM21 green metrics toolkit offers a framework to evaluate the environmental impact of this compound production. Key metrics include:

- Atom economy : Higher for catalytic methods (e.g., Ni-catalyzed deoxygenation) versus stoichiometric Grignard reactions.

- Solvent choice : Prioritizing biodegradable solvents like 2-MeTHF over DME.

- Energy efficiency : Shorter reaction times and lower temperatures reduce carbon footprints.

Future research could explore photochemical or electrochemical synthesis to enhance sustainability.

Data Tables: Comparative Analysis of Synthetic Methods

常见问题

Q. Q. How can researchers optimize high-throughput screening for m-Diallylbenzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。